molecular formula C15H14N2O4 B2726514 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide CAS No. 946246-95-3

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide

Cat. No.: B2726514
CAS No.: 946246-95-3
M. Wt: 286.287
InChI Key: POHNYEDUVDYDPH-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide (referred to as Compound 1 in ) is a heterocyclic acetamide derivative characterized by two distinct structural motifs: a 1,3-benzodioxole group and a fused cyclopenta[c][1,2]oxazole ring system linked via an acetamide bridge . This compound was studied in the context of reduced aldehyde dehydrogenase (ALDH) activity in preeclamptic decidual mesenchymal stem cells, though its specific biological role remains under investigation .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(16-15-10-2-1-3-11(10)17-21-15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNYEDUVDYDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole ring through a cyclization reaction, followed by the introduction of the cyclopenta[c]isoxazole moiety via a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound 1 can be contextualized by comparing it to related acetamide derivatives, particularly those with heterocyclic substituents. Below, we categorize analogous compounds based on core heterocycles and substituent effects.

Thiadiazole-Based Acetamides ()

A series of 1,3,4-thiadiazole-2-yl acetamides (e.g., 5e–5m ) share the acetamide backbone but differ in their heterocyclic systems and substituents. Key comparisons include:

Compound Substituents (R) Yield (%) Melting Point (°C) Notable Features
5e 4-Chlorobenzylthio 74 132–134 Moderate yield, chlorinated aryl group
5h Benzylthio 88 133–135 High yield, lipophilic benzyl group
5j 4-Chlorobenzylthio 82 138–140 Dual chlorinated groups
Compound 1 Cyclopentaoxazole N/A N/A Fused bicyclic system, no sulfur atoms
  • The fused cyclopentaoxazole system may confer greater rigidity compared to monocyclic thiadiazoles.
  • Synthetic Efficiency: Thiadiazole derivatives with benzylthio substituents (5h, 5m) achieved higher yields (85–88%) than those with smaller alkyl groups (e.g., 5f: 79%), suggesting steric or electronic benefits of arylthio groups . No yield data is available for Compound 1, but its fused ring system likely demands more complex synthesis.

Benzodioxole-Containing Analogues ()

  • Alda-1: N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide shares the benzodioxole group with Compound 1 but replaces the cyclopentaoxazole with a dichlorobenzamide moiety. Alda-1 is a known ALDH activator, highlighting the benzodioxole group’s role in targeting ALDH pathways .
  • Compound 2 : 2-[((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)sulfanyl]-1H-1,3-benzodiazole features a benzodiazole core instead of benzodioxole, indicating divergent electronic properties and binding profiles .

Oxadiazole and Triazole Derivatives ()

  • (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl acetates () incorporate 1,2,4-oxadiazoles, which are bioisosteres for esters or amides. These compounds exhibit anti-inflammatory or antimicrobial activity, but their flexible oxadiazole rings contrast with Compound 1 ’s rigid fused system .
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrated anti-exudative activity comparable to diclofenac, suggesting that triazole-thioether motifs enhance anti-inflammatory effects. Compound 1’s lack of a sulfanyl group may redirect its mechanism of action .

Cyclopenta-Fused Heterocycles ()

  • Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate () shares a cyclopenta-fused ring with Compound 1 but replaces oxazole with thiophene. Sulfur in the thiophene ring may increase lipophilicity compared to Compound 1’s oxygen-containing oxazole .
  • 3-[3-(Trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propan-1-amine () includes a trifluoromethyl group on a cyclopentapyrazole, illustrating how electron-withdrawing substituents can modulate bioactivity. Compound 1 ’s methoxy group (from benzodioxole) may similarly influence electronic properties .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide, commonly referred to as a benzodioxole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that potentially contribute to its pharmacological properties.

Chemical Structure

The compound possesses a complex molecular structure that includes:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Cyclopenta[c][1,2]oxazole ring : Implicated in enhancing bioactivity through interactions with biological targets.

The IUPAC name of the compound is 2-(1,3-benzodioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide. Its molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4} with a molecular weight of approximately 286.28 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the benzodioxole ring : Achieved via cyclization reactions.
  • Introduction of the cyclopenta[c][1,2]oxazole moiety : Accomplished through condensation and cyclization reactions.
  • Acylation : The final step involves acylation to form the acetamide group.

Anticancer Properties

Research indicates that derivatives of benzodioxole exhibit significant anticancer activity. A study evaluating similar compounds found that they inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve:

  • Inhibition of key regulatory proteins in cancer pathways.
  • Induction of oxidative stress leading to cancer cell death.

Antimicrobial Activity

Benzodioxole derivatives have also shown promising antimicrobial properties. Studies have demonstrated their effectiveness against a range of bacterial and fungal strains. The proposed mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways within pathogens.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Research into related compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response.

Case Studies and Research Findings

StudyFindings
El Shehry et al. (2018)Investigated quinoline derivatives with similar structures; found significant anticancer activity against various cell lines.
Ghodsi et al. (2016)Reported on the synthesis and evaluation of quinoline derivatives showing COX-2 inhibition and anti-breast cancer effects.
Recent Research (2023)Characterized novel benzodioxole derivatives for antidiabetic potential; indicated potential for broader therapeutic applications.

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